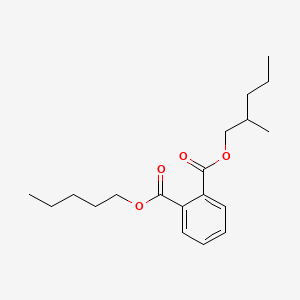

n-Pentyl 2-Methylpentyl Phthalate

Description

n-Pentyl 2-methylpentyl phthalate (commonly abbreviated as DiPP or iPnPP in regulatory contexts) is a phthalate ester used primarily as a plasticizer in industrial applications. Its structure consists of a benzene-1,2-dicarboxylate backbone substituted with an n-pentyl group at one oxygen and a 2-methylpentyl (or iso-pentyl) group at the other.

Phthalates like DiPP are employed to enhance flexibility in polymers such as polyvinyl chloride (PVC). However, concerns over endocrine disruption and carcinogenicity have led to strict regulations, particularly in consumer products like children’s textiles and cosmetics .

Properties

Molecular Formula |

C19H28O4 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-O-(2-methylpentyl) 1-O-pentyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C19H28O4/c1-4-6-9-13-22-18(20)16-11-7-8-12-17(16)19(21)23-14-15(3)10-5-2/h7-8,11-12,15H,4-6,9-10,13-14H2,1-3H3 |

InChI Key |

OHMVCGANXJGHPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula: C19H28O4

- Molecular Weight: 320.42 g/mol

- Description: An ester formed from phthalic acid and two alcohol moieties: n-pentanol and 2-methylpentanol (branched pentanol).

Preparation Methods of n-Pentyl 2-Methylpentyl Phthalate

The synthesis of this compound can be divided into two principal stages:

Preparation of Alcohols: n-Pentanol and 2-Methylpentanol

The key alcohols are derived from aldehydes through hydroformylation and aldol condensation reactions, followed by hydrogenation.

Hydroformylation of Olefins to Aldehydes

- Olefins such as butenes are hydroformylated using cobalt carbonyl catalysts under high pressure (up to 2400 psi) and elevated temperatures (~100°C) to produce aldehydes including n-pentanal and 2-methylbutanal.

- The reaction yields a mixture of aldehydes, with n-pentanal predominating (approximately 2-3:1 ratio over 2-methylbutanal).

Aldol Condensation of Aldehydes

- n-Pentanal undergoes self-condensation via aldol reactions catalyzed by strong bases such as sodium or potassium hydroxide or cyanide.

- Reaction conditions typically include temperatures from 60°C to 150°C, often conducted at slightly elevated pressures or reflux to maintain liquid phase.

- Aldol condensation proceeds to about 80-95% completion, predominantly forming 2-propyl-2-heptenal (from n-pentanal self-condensation) with minor products from 2-methylbutanal condensation.

- The aldol intermediate (2-propyl-3-hydroxy-heptanal) is dehydrated in situ to the unsaturated aldehyde.

Hydrogenation to Alcohols

- The aldol condensation products are hydrogenated using cobalt on kieselguhr catalyst under hydrogen pressures ranging from 480 to 1510 psi and temperatures between 125°C and 160°C.

- The hydrogenation converts aldehydes to alcohols, yielding a mixture of C5 and C10 alcohols, including 2-propylheptanol and 2-methylpentanol derivatives.

Preparation of 2-Methyl-2-Pentenal (Related Intermediate)

- A related synthetic step involves the preparation of 2-methyl-2-pentenal via the condensation of propionaldehyde with nitrogenous organic bases (e.g., pyrroles, morpholine, piperidines) and organic acids (propionic, acetic, or formic acid) as catalysts.

- Reaction conditions: temperatures between 0°C and 40°C, reaction times from 0.5 to 15 hours, with water washing to isolate the aldehyde product.

- This method achieves yields exceeding 95%, indicating high efficiency for aldehyde intermediates relevant to branched alcohol synthesis.

Summary of Key Reaction Parameters and Yields

| Step | Reactants/Conditions | Catalyst/Notes | Yield/Outcome |

|---|---|---|---|

| Hydroformylation | Butenes + CO + H2; 100°C; 2400 psi | Cobalt carbonyl catalyst | n-pentanal:2-methylbutanal ~ 2-3:1 |

| Aldol Condensation | n-Pentanal + 2-methylbutanal; 60-150°C; base catalyst | NaOH, KOH, or cyanide; reflux or pressure | 80-95% conversion; mainly n-pentanal self-condensation product |

| Hydrogenation | Aldol product + H2; 125-160°C; 480-1510 psi | Cobalt on kieselguhr | Alcohol mixture: ~35% C5, 60% C10 alcohols |

| 2-Methyl-2-pentenal synthesis | Propionaldehyde + nitrogenous base + organic acid; 0-40°C | Pyrrolidine, morpholine, piperidine | >95% yield |

| Esterification | Phthalic acid/anhydride + alcohol mixture | Acid catalyst (e.g., sulfuric acid) | Formation of this compound |

Analytical and Quality Control Considerations

- Gas chromatography-mass spectrometry (GC-MS) is the preferred analytical method for monitoring phthalate content and purity in final products and intermediates.

- Extraction methods involve ultrasonic extraction with solvents such as n-hexane, followed by centrifugation and GC-MS analysis to ensure product quality and compliance with safety standards.

Chemical Reactions Analysis

Types of Reactions: n-Pentyl 2-Methylpentyl Phthalate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water, heat.

Oxidation: Potassium permanganate, heat.

Substitution: Nucleophiles, such as amines or alcohols, heat.

Major Products Formed:

Hydrolysis: Phthalic acid, n-pentyl alcohol, 2-methylpentyl alcohol.

Oxidation: Phthalic acid derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

n-Pentyl 2-Methylpentyl Phthalate has several scientific research applications, including:

Chemistry: Used as a plasticizer in the synthesis of polymers and as a reagent in organic synthesis.

Biology: Employed in studies related to the effects of plasticizers on biological systems.

Industry: Utilized in the production of flexible PVC products, such as cables, flooring, and medical devices.

Mechanism of Action

The mechanism of action of n-Pentyl 2-Methylpentyl Phthalate involves its interaction with various molecular targets and pathways. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism . It affects the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes . The compound can also interact with nuclear receptors in neural structures, potentially leading to neurological disorders .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares n-pentyl 2-methylpentyl phthalate with structurally analogous phthalates:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | CAS RN | Key Applications |

|---|---|---|---|---|---|

| This compound (DiPP/iPnPP) | C₁₈H₂₆O₄ | ~306.4* | n-Pentyl + 2-methylpentyl | Unspecified | Plasticizers, industrial polymers |

| Di-n-pentyl Phthalate | C₁₈H₂₆O₄ | 306.4 | Two n-pentyl groups | 131-18-0 | PVC, adhesives |

| Diiso-pentyl Phthalate | C₁₈H₂₆O₄ | 306.4 | Two iso-pentyl (3-methylbutyl) groups | 605-50-5 | Flexible plastics |

| Bis(2-ethylhexyl) Phthalate (DEHP) | C₂₄H₃₈O₄ | 390.56 | Two 2-ethylhexyl groups | 117-81-7 | Widespread in PVC products |

| Dibutyl Phthalate (DBP) | C₁₆H₂₂O₄ | 278.34 | Two n-butyl groups | 84-74-2 | Cosmetics, coatings |

*Inferred from structurally similar compounds (e.g., n-Pentyl 3-Methyl-2-butyl Phthalate, C₁₈H₂₆O₄, MW 306.397 ).

Key Observations :

Regulatory and Toxicity Profiles

Below is a comparative analysis:

Notable Findings:

Environmental and Industrial Persistence

Phthalates vary in environmental half-lives due to substituent hydrophobicity:

| Compound Name | Log Kow* | Degradation Pathway | Environmental Impact |

|---|---|---|---|

| DiPP | ~7.2 (estimated) | Slow hydrolysis | Persistent in sediments |

| DEHP | 7.6 | Microbial degradation | High bioaccumulation |

| DBP | 4.5 | Rapid photolysis | Moderate persistence |

Implications :

Q & A

Basic Research Questions

Q. How can researchers structurally characterize n-Pentyl 2-Methylpentyl Phthalate using analytical chemistry techniques?

- Methodology : Combine liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for precise molecular weight determination (retention time ~12.5 min) with nuclear magnetic resonance (NMR) spectroscopy to resolve alkyl chain configurations. Structural validation should reference alkyl group nomenclature (e.g., 2-methylpentyl vs. iso-pentyl) as defined in IUPAC guidelines .

- Key Data : Molecular formula (C₁₈H₃₀O₄), molecular weight (~306.4 g/mol), and characteristic NMR peaks for distinguishing n-pentyl and branched 2-methylpentyl substituents .

Q. What synthetic pathways are employed to produce this compound in laboratory settings?

- Methodology : Use esterification reactions between phthalic anhydride and n-pentanol/2-methylpentanol under acid catalysis (e.g., sulfuric acid). Optimize reaction conditions (temperature: 120–140°C, time: 6–8 hours) to achieve >95% purity. Monitor progress via Fourier-transform infrared spectroscopy (FTIR) for carbonyl ester peak formation at ~1720 cm⁻¹ .

Q. What chromatographic methods are validated for detecting this compound in biological matrices?

- Methodology : Employ gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) for urinary metabolite analysis. Use solid-phase extraction (SPE) for sample cleanup, and quantify using deuterated internal standards (e.g., this compound-d4) to correct for matrix effects .

Advanced Research Questions

Q. How should researchers design longitudinal studies to assess the endocrine-disrupting effects of this compound?

- Methodology :

- Exposure Assessment : Measure urinary metabolites (e.g., mono-2-methylpentyl phthalate) in cohort studies, normalized to creatinine levels.

- Outcome Metrics : Evaluate hormonal endpoints (e.g., serum testosterone, thyroid hormones) using immunoassays.

- Confounding Control : Adjust for co-exposure to other phthalates (e.g., DEHP) via multivariate regression, as described in NHANES-based epidemiological frameworks .

Q. What statistical approaches resolve contradictions between in vitro and in vivo toxicity data for this compound?

- Methodology : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile dose-response disparities. For example, in vitro hepatotoxicity assays may overestimate effects due to lack of metabolic clearance pathways (e.g., esterase activity), which PBPK models can account for by incorporating species-specific metabolic rates .

Q. What mechanistic studies are needed to clarify the compound's interaction with nuclear receptors?

- Methodology :

- Use reporter gene assays (e.g., PPARγ or ERα luciferase systems) to quantify receptor activation.

- Conduct molecular docking simulations to predict binding affinities to ligand-binding domains, validated by X-ray crystallography .

Q. How can systematic review methodologies be optimized for assessing cumulative risks of phthalates?

- Methodology :

- Follow the Problem Formulation framework ( ): Separate human and animal evidence streams, apply narrative synthesis for heterogeneous data, and grade confidence levels (Robust/Moderate/Slight/Indeterminate).

- Address data gaps (e.g., transgenerational epigenetic effects) by prioritizing studies with multi-generational exposure designs .

Critical Research Gaps Identified

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.